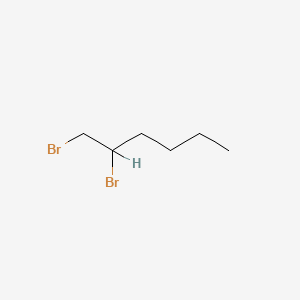

1,2-Dibromohexane

Übersicht

Beschreibung

1,2-Dibromohexane is an organic compound with the molecular formula C₆H₁₂Br₂. It is a colorless to pale yellow liquid that is primarily used in organic synthesis. The compound is characterized by the presence of two bromine atoms attached to adjacent carbon atoms in a six-carbon chain. This structure makes it a valuable intermediate in various chemical reactions and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1,2-Dibromohexane can be synthesized through the bromination of hexane. The process involves the addition of bromine (Br₂) to hexane in the presence of a catalyst or under specific reaction conditions. One common method is the use of 1,3-dibromo-5,5-dimethylhydantoin as a bromine source, which proceeds under mild conditions without the need for a catalyst .

Industrial Production Methods: In industrial settings, this compound is produced by the direct bromination of hexane using bromine in the presence of light or a radical initiator. This method ensures high yields and purity of the final product. The reaction is typically carried out in a controlled environment to prevent the formation of unwanted by-products.

Analyse Chemischer Reaktionen

Types of Reactions: 1,2-Dibromohexane undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.

Elimination Reactions: Under basic conditions, this compound can undergo dehydrohalogenation to form alkenes.

Reduction Reactions: The compound can be reduced to hexane by using reducing agents like zinc and hydrochloric acid.

Common Reagents and Conditions:

Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

Elimination: Potassium hydroxide (KOH) in ethanol.

Reduction: Zinc (Zn) and hydrochloric acid (HCl).

Major Products:

Substitution: Hexanediol.

Elimination: Hexene.

Reduction: Hexane.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

-

Organic Synthesis :

- Intermediate in Reactions : 1,2-Dibromohexane serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows it to participate in electrophilic addition reactions, making it valuable for creating complex molecules such as amino acids and peptides .

- Crosslinking Agent : It acts as a crosslinking agent in the production of polymers and resins, enhancing material properties like strength and thermal stability .

-

Biological Studies :

- Enzyme Mechanisms : The compound is utilized in biochemical research to study enzyme mechanisms and the modification of biomolecules. It interacts with cytochrome P450 enzymes, influencing metabolic pathways and cellular responses .

- Toxicological Research : Studies have shown that this compound can induce oxidative stress in cells, affecting gene expression related to antioxidant defenses. Its potential carcinogenic effects are also under investigation .

- Medical Applications :

-

Industrial Uses :

- Production of Flame Retardants and Plasticizers : The compound is employed in manufacturing flame retardants and plasticizers, contributing to safety and performance enhancements in various materials .

- Chemical Manufacturing : It is also involved in producing resins, dyes, and other industrial chemicals, highlighting its versatility across multiple sectors .

Case Studies

- Electrocatalytic Degradation : Recent studies have explored the use of electrocatalysts for degrading halogenated organic pollutants like this compound. These studies highlight its environmental impact and potential remediation strategies .

- Toxicological Assessments : Research has documented the carcinogenic potential of dibrominated compounds through animal studies demonstrating tumor induction upon exposure. These findings are crucial for understanding health risks associated with industrial use .

Wirkmechanismus

The mechanism of action of 1,2-dibromohexane primarily involves its reactivity with nucleophiles and bases. The bromine atoms in the compound are highly electrophilic, making them susceptible to nucleophilic attack. This property is exploited in various substitution and elimination reactions. The compound can also form bromonium ions, which are intermediates in many of its reactions .

Vergleich Mit ähnlichen Verbindungen

1,2-Dibromoethane: Similar in structure but with a shorter carbon chain.

1,2-Dibromobutane: Similar in structure but with a four-carbon chain.

1,6-Dibromohexane: Similar in molecular formula but with bromine atoms at the terminal positions.

Uniqueness: 1,2-Dibromohexane is unique due to its specific positioning of bromine atoms on adjacent carbons in a six-carbon chain. This configuration allows for distinct reactivity patterns compared to its analogs, making it particularly useful in certain synthetic applications.

Biologische Aktivität

1,2-Dibromohexane (DBH) is a halogenated organic compound with significant biological activity. It is primarily studied for its toxicological effects, metabolic pathways, and potential applications in bioremediation. This article synthesizes data from various studies to provide a comprehensive overview of the biological activity of this compound.

This compound is a six-carbon alkane with two bromine atoms attached to the first and second carbon atoms. Its chemical formula is CHBr, and it is classified as a dibrominated alkane. The compound's structure influences its reactivity and biological interactions.

Metabolism and Toxicity

The metabolism of this compound involves several enzymatic pathways, primarily through cytochrome P450 (CYP450) enzymes and glutathione S-transferases (GST). These enzymes facilitate the conversion of DBH into reactive intermediates that can interact with cellular macromolecules, leading to toxicity.

Key Metabolic Pathways:

- CYP450 Pathway: this compound is oxidized by CYP450 enzymes to form 2-bromoacetaldehyde, a highly reactive metabolite that can bind covalently to proteins and DNA, causing cytotoxicity and genotoxicity .

- Glutathione Conjugation: The GST-mediated conjugation leads to the formation of S-(2-bromoethyl)glutathione, which can also form adducts with DNA . This pathway is crucial for detoxifying reactive metabolites but can also contribute to carcinogenic effects.

Toxicological Effects

Research indicates that exposure to this compound can lead to various toxicological outcomes:

- Genotoxicity: Studies have shown that DBH can induce DNA damage in vitro and in vivo due to the formation of DNA adducts .

- Carcinogenic Potential: Animal studies suggest a correlation between exposure to this compound and increased tumor incidence, particularly in the liver .

- Organ-Specific Toxicity: The liver and kidneys are primary targets for DBH-induced toxicity. Histopathological examinations reveal damage in these organs following exposure .

Biodegradation

Interestingly, certain bacterial strains have developed the ability to metabolize this compound as a carbon source. For instance, Mycobacterium sp. strain GP1 can utilize DBH through a series of enzymatic reactions involving hydrolytic haloalkane dehalogenases . This bioremediation potential highlights the compound's dual nature as both a toxic pollutant and a substrate for microbial degradation.

Case Studies

Several case studies illustrate the biological activity of this compound:

- Study on Genotoxic Effects: A study assessed the genotoxic potential of this compound using human liver cells. Results indicated significant DNA damage correlated with increased concentrations of the compound .

- Animal Toxicity Assessment: In a controlled study on rats exposed to varying doses of DBH, significant liver damage was observed at higher doses. The study measured liver enzyme levels and histopathological changes over time .

Data Summary

| Biological Activity | Effects | Mechanism |

|---|---|---|

| Genotoxicity | DNA adduct formation | Covalent binding via reactive metabolites |

| Carcinogenic potential | Increased tumor incidence | Interaction with cellular macromolecules |

| Organ toxicity | Liver and kidney damage | Metabolic activation by CYP450 |

| Biodegradation | Utilization by specific bacteria | Hydrolytic dehalogenation |

Eigenschaften

IUPAC Name |

1,2-dibromohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12Br2/c1-2-3-4-6(8)5-7/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUUUANNAZVEWHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40883511 | |

| Record name | Hexane, 1,2-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

624-20-4 | |

| Record name | 1,2-Dibromohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=624-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexane, 1,2-dibromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624204 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexane, 1,2-dibromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexane, 1,2-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.